3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
The compound “3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity against Ubiquitin specific peptidase 28 (USP28), a protein associated with the occurrence and development of various malignancies . They have also shown antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a series of reactions . The process includes the design and synthesis of molecular compounds containing triazole and pyrimidine moieties . The structure-activity relationship studies were conducted by exploring three regions of this scaffold, leading to the discovery of potent inhibitors .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is similar to the purine ring . This similarity has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones include their ability to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been reported to inhibit LSD1, a protein involved in cancer proliferation and migration .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : The compound has been involved in the synthesis of various derivatives. For instance, 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines, which are derived from nucleophilic replacement with hydrazides, undergo intramolecular cyclization to form new tricyclic derivatives (Biagi et al., 2002).
Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been used to rapidly prepare 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This process includes an aza-Wittig reaction followed by reaction with various amines and alcohols in the presence of catalytic sodium alkoxide (Sun, Chen, & Yang, 2011).
Fluorescence and Base Pairing in DNA : The compound's derivatives have been synthesized for use in fluorescence studies and ambiguous base pairing in DNA. For example, 7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-ones show properties that are useful in the study of fluorescence and base pairing in DNA duplexes (Seela, Jawalekar, & Münster, 2005).
Biological and Pharmacological Activities
Receptor Binding and Biological Activity : Derivatives of this compound have been studied for their affinity towards A1 and A2A adenosine receptors. The presence of certain substituents, such as the 2-fluorobenzyl group, has been found to significantly influence receptor binding and activity (Betti et al., 1999).
Antibacterial Activity : Certain derivatives of 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown potential antibacterial activity. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate exhibited antibacterial properties against various microbial strains (Lahmidi et al., 2019).
Cytotoxic Activity and Anticancer Potential : Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives have been synthesized and tested for cytotoxicity and in vitro anticancer activity against various human cancer cell lines. Some compounds showed promising anticancer activities compared to commonly used drugs like doxorubicin (Mohamed et al., 2021).
Photophysical Properties and Applications
- Fluorophore Development : Derivatives of this compound have been used in the development of fluorophores with good absorption in the ultraviolet region and emission in the blue region. This has potential applications in fluorescence imaging and materials science (Eltyshev et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This suggests that 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis . This suggests that the compound may impact pathways related to cell growth and survival.
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . This suggests that this compound may have similar effects.
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones have shown promising results as potent inhibitors of USP28 and could serve as a new tool compound for the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers . Further studies are needed to explore their potential applications in cancer therapy and other diseases.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPYTHMGZVPZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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